molecular formula C8H13Cl2N3O2 B13535654 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]aceticaciddihydrochloride

2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]aceticaciddihydrochloride

Cat. No.: B13535654
M. Wt: 254.11 g/mol
InChI Key: XFUZQSMGCHOZFU-UHFFFAOYSA-N
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Description

2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride is a chemical compound that features a pyrazole ring and an azetidine ring

Properties

Molecular Formula

C8H13Cl2N3O2

Molecular Weight

254.11 g/mol

IUPAC Name

2-(3-pyrazol-1-ylazetidin-3-yl)acetic acid;dihydrochloride

InChI

InChI=1S/C8H11N3O2.2ClH/c12-7(13)4-8(5-9-6-8)11-3-1-2-10-11;;/h1-3,9H,4-6H2,(H,12,13);2*1H

InChI Key

XFUZQSMGCHOZFU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(CC(=O)O)N2C=CC=N2.Cl.Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride is unique due to its specific combination of the pyrazole and azetidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a pyrazole ring, an azetidine ring, and an acetic acid moiety. Its molecular formula is C8H11Cl2N3O2C_8H_{11}Cl_2N_3O_2, with a molecular weight of approximately 232.10 g/mol. The compound exists as a dihydrochloride salt, which may influence its solubility and biological activity.

PropertyValue
Molecular FormulaC8H11Cl2N3O2
Molecular Weight232.10 g/mol
IUPAC Name2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride
CAS Number1702010-08-9

The biological activity of 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride is primarily attributed to its interaction with various biochemical targets. The pyrazole moiety is known for its ability to engage with enzymes and receptors, potentially modulating their activity. The azetidine ring may enhance binding affinity and selectivity due to its conformational flexibility.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other pyrazole derivatives like celecoxib.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activities

Recent studies have highlighted a range of biological activities associated with pyrazole derivatives, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.

Anti-inflammatory Activity

Research indicates that compounds containing the pyrazole structure exhibit significant anti-inflammatory effects. For instance, studies have shown that similar compounds can reduce inflammation in animal models by inhibiting cyclooxygenase (COX) enzymes .

Anticancer Potential

The anticancer properties of pyrazole derivatives are also noteworthy. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells by activating caspase pathways .

Antimicrobial Effects

Some pyrazole derivatives have exhibited antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Case Studies

Several case studies have been conducted to evaluate the biological activity of related pyrazole compounds:

  • Study on Pyrazole Derivatives : A comprehensive study published in PubMed evaluated the biological activities of various pyrazole derivatives, noting their effectiveness against inflammatory diseases and their potential as anticancer agents .
  • In Vivo Studies : Animal model studies demonstrated that specific pyrazole compounds significantly reduced tumor size and inflammation markers when administered at therapeutic doses.

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